Cas no 3949-61-9 (N,N'-(cyclohexane-1,4-diyldimethanediyl)bis(2-methylpropan-2-amine) dihydrochloride)

N,N'-(cyclohexane-1,4-diyldimethanediyl)bis(2-methylpropan-2-amine) dihydrochloride structure
3949-61-9 structure
Product Name:N,N'-(cyclohexane-1,4-diyldimethanediyl)bis(2-methylpropan-2-amine) dihydrochloride
CAS No:3949-61-9
MF:C16H36Cl2N2
MW:327.376442909241
CID:1514108
PubChem ID:77556
Update Time:2025-04-21

N,N'-(cyclohexane-1,4-diyldimethanediyl)bis(2-methylpropan-2-amine) dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N,N'-(cyclohexane-1,4-diyldimethanediyl)bis(2-methylpropan-2-amine) dihydrochloride
    • N-[[4-[(tert-butylamino)methyl]cyclohexyl]methyl]-2-methylpropan-2-amine,dihydrochloride
    • trans-N,N'-(1,4-Cyclohexylenedimethylene)di-tert-butylamine dihydrochloride
    • 1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)-
    • DTXSID40192630
    • trans-N,N'-Bis(tert-butyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
    • tert-Butylamine, N,N'-(1,4-cyclohexylenedimethylene)di-, dihydrochloride, (E)-
    • 3949-61-9
    • Inchi: 1S/C16H34N2.2ClH/c1-15(2,3)17-11-13-7-9-14(10-8-13)12-18-16(4,5)6;;/h13-14,17-18H,7-12H2,1-6H3;2*1H
    • InChI Key: YIMVBDBJPQQKNE-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N(C(C)(C)C)CC1CCC(CNC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 326.22588
  • Monoisotopic Mass: 326.2255545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 201
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06
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